molecular formula C17H14N2O3 B1684444 Tyrphostin B42 CAS No. 133550-30-8

Tyrphostin B42

Cat. No. B1684444
M. Wt: 294.3 g/mol
InChI Key: TUCIOBMMDDOEMM-RIYZIHGNSA-N
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Description

Tyrphostin B42, also known as AG490, is a monocarboxylic acid amide . It is a member of the tyrphostin family of tyrosine kinase inhibitors that inhibits the epidermal growth factor receptor . It blocks leukemic cell growth in vitro and in vivo by inducing programmed cell death . It inhibits the constitutive activation of STAT-3 DNA binding and IL-2-induced growth of Mycosis fungoides tumor cells .


Molecular Structure Analysis

The molecular formula of Tyrphostin B42 is C17H14N2O3 . The IUPAC name is (E)-N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide . The InChI and SMILES strings provide a detailed view of the molecule’s structure .


Chemical Reactions Analysis

Tyrphostin B42 has been shown to inhibit the over-proliferative activity of certain cells in a dose-dependent manner . It downregulates the expression of IL-6/JAK2/STAT3-downstream target genes .

Scientific Research Applications

Neuroprotective Effects Against Oxidative Stress

Tyrphostins, including Tyrphostin B42, have been identified for their potential neuroprotective properties against oxidative stress-induced neuronal death, offering insights into their applications beyond anticarcinogenic purposes. Specifically, their ability to act as antioxidants, mitochondrial uncouplers, or enhancers of cellular glutathione levels underscores their versatility in protecting nerve cells from various oxidative insults (Sagara, Ishige, Tsai, & Maher, 2002).

Inhibition of Platelet Function

The inhibitory effects of Tyrphostin B42 on equine platelet function have been documented, illustrating its capacity to significantly reduce thrombin-stimulated platelet aggregation. This action suggests a potential role for Tyrphostin B42 in modulating platelet activity, with implications for thrombotic disease research (Dillon & Heath, 1995).

Modulating Cancer Cell Proliferation and Signaling

Tyrphostin B42's impact extends to cancer research, where its capacity to inhibit IL-12-induced tyrosine phosphorylation and activation of Janus kinase-2 (Jak-2) has been explored. This mechanism provides a foundation for understanding how Tyrphostin B42 might influence cellular signaling pathways relevant to cancer and autoimmune diseases, demonstrating its potential to alter disease progression through modulation of key signaling molecules (Bright, Du, & Sriram, 1999).

Targeting Multidrug Resistance in Chemotherapy

Research into the breast cancer resistance protein (BCRP/ABCG2) highlights the importance of understanding drug efflux mechanisms in chemotherapy resistance. Tyrphostin B42, among other compounds, is studied for its ability to interact with and potentially inhibit BCRP, suggesting a role in overcoming multidrug resistance by modulating efflux transporter activity, thereby enhancing the effectiveness of chemotherapeutic agents (Noguchi, Katayama, Mitsuhashi, & Sugimoto, 2009).

Antagonizing Drug Resistance Mechanisms

In the context of pancreatic cancer, Tyrphostin B42 (AG490) has been evaluated for its efficacy in attenuating drug resistance mechanisms. Specifically, its role in antagonizing the IL-6/JAK2/STAT3 signaling pathway suggests a promising approach to mitigating the challenges posed by resistance to histone deacetylase (HDAC) inhibitors, thereby offering a potential therapeutic strategy for combating pancreatic cancer cell resistance (Zhang, Lu, Hong, Liu, Wang, Zhou, Chen, & Bai, 2018).

Safety And Hazards

Tyrphostin B42 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Tyrphostin B42 has shown potential in inhibiting cell proliferation and HER-2 autophosphorylation in cervical carcinoma cell lines . It has also been found to attenuate resistance in pancreatic cancer cells by antagonizing IL-6/JAK2/STAT3 signaling . These findings suggest that Tyrphostin B42 could have potential therapeutic applications in the treatment of certain types of cancer.

properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c18-10-14(8-13-6-7-15(20)16(21)9-13)17(22)19-11-12-4-2-1-3-5-12/h1-9,20-21H,11H2,(H,19,22)/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCIOBMMDDOEMM-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040960
Record name AG 490
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrphostin B42

CAS RN

133550-30-8
Record name (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133550-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-cyano-(3,4-dihydroxy)-N-benzylcinnamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AG 490
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tyrphostin AG 490
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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